1-Isobutyl-6-oxopiperidine-3-carboxylic acid
Overview
Description
1-Isobutyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO3. It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 199.25 g/mol.Scientific Research Applications
Biosynthesis Research
1-Isobutyl-6-oxopiperidine-3-carboxylic acid has been studied in the context of biosynthesis, particularly in the production of penicillin G by Penicillium chrysogenum. It's found that 6-oxopiperidine-2-carboxylic acid (a related compound) accumulates during penicillin G biosynthesis, indicating its potential role in the production of antibiotics (Kurz↦kowski et al., 1990). Additionally, this compound can reverse the inhibition of penicillin G production caused by l-lysine, suggesting a regulatory role in antibiotic biosynthesis (Kurz↦kowski et al., 1990).
Crystallography and Structural Analysis
X-ray crystallography has been used to study the structure of compounds closely related to this compound. These studies reveal details about molecular packing and the orientation of side chains, which are crucial for understanding the chemical behavior and potential applications of these compounds (Didierjean et al., 2004).
Material Science Applications
In the field of material science, derivatives of related piperidine compounds have been explored. For instance, the nitroxide spin-labeled compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid has shown potential as a probe in fluorescence quenching and as an inducer in peptide structures (Toniolo et al., 1998).
Medicinal Chemistry
The structure of this compound and its derivatives is relevant to medicinal chemistry. Compounds with similar structures have been explored for their antibacterial properties, such as in the synthesis of antibacterial agents like 1,8-naphthyridine-3-carboxylic acid and its analogues (Egawa et al., 1984).
Analytical Chemistry
In analytical chemistry, derivatives of piperidine have been utilized as derivatization reagents for carboxylic acids. One example is the use of 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine for high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection (Morita & Konishi, 2003).
Mechanism of Action
Safety and Hazards
This compound is classified as a warning signal word. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Properties
IUPAC Name |
1-(2-methylpropyl)-6-oxopiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSYCMYQAMHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CCC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660748 | |
Record name | 1-(2-Methylpropyl)-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-95-7 | |
Record name | 1-(2-Methylpropyl)-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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